Hotrienol
Overview
Description
. It is a naturally occurring compound found in various plants and is known for its pleasant fruity aroma. Hotrienol is commonly used as a flavoring agent and fragrance component in the food and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hotrienol can be synthesized through various chemical processes. One method involves the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . Another practical synthesis involves the ene-type chlorination of linalyl acetate, followed by dehydrochlorination and hydrolysis, achieving an overall yield of 55%.
Industrial Production Methods: Industrial production of this compound focuses on achieving high purity and yield at a low cost. One method involves the mass synthesis of this compound or its esters, which are useful as perfume ingredients .
Chemical Reactions Analysis
Types of Reactions: Hotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, during the nonenzymatic reaction stage in tea processing, linalool is thermally converted to this compound .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form linalool oxides and other derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride.
Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include linalool oxides, 8-hydroxylinalool, 7-hydroxylinalool, and other monoterpenoid derivatives .
Scientific Research Applications
Hotrienol has a wide range of scientific research applications:
Mechanism of Action
Hotrienol exerts its effects through various molecular targets and pathways. In plants, it is involved in the oxidative metabolism of monoterpenols, leading to the formation of diverse derivatives such as linalool oxides and nerol oxide . These derivatives play crucial roles in plant interactions with other organisms and have significant ecological and economic importance.
Comparison with Similar Compounds
Hotrienol is similar to other monoterpenoid alcohols such as linalool, linalool oxide, and geraniol . it is unique due to its specific structure and the distinct fruity aroma it imparts. The following compounds are structurally similar to this compound:
- Linalool (CAS#78-70-6)
- Linalool oxide (CAS#60047-17-8)
- Geraniol (CAS#106-24-1)
- 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS#51276-34-7)
- 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid (CAS#28420-25-9)
This compound’s unique properties and applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,7-dimethylocta-1,5,7-trien-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQIJIQBTVTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCC(C)(C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864917 | |
Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; mouldy aroma | |
Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |
Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.884 | |
Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29957-43-5, 20053-88-7 | |
Record name | 3,7-Dimethyl-1,5,7-octatrien-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29957-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.